Morindin
Overview
Description
Morindin, also known as morindone or morindine, is a natural compound found in the roots of the Morinda citrifolia plant, commonly known as noni. Morindin has been the subject of scientific research due to its potential therapeutic properties.
Scientific Research Applications
Therapeutic Potential
Morindin is found in several Morinda species, especially M. tinctoria (the Indian mulberry tree) and M. citrifolia (noni) . These plants are known for their therapeutic benefits in Indian systems of medicine including Ayurveda and Siddha . They have been used for the treatment of several ailments .
Phytochemical Profiles
Morindin is an anthraquinone glycoside . The screening and evaluation of medicinal plants mostly depend on proper cultivation and collection of the plant materials followed by their extraction and deriving the phytochemical entities to access the optimized bioactive compound production and use in therapy .
Colorant in Textile Industry
Morindin has been used as a colorant in the textile industry . It was used in the decoration of historic Pacific barkcloths . Morindin yields its bright red aglycone, morindone, upon chemical or enzymatic hydrolysis .
Combination with Other Colorants
Morindin was used predominantly in combination with other coloring agents . A combination of iron ochre and organic colorant was found in some samples .
Stability Over Time
Artisans worldwide have learned that some colorants, although initially bright and vivid, fade over time . As some of these cloths were prepared specifically as gifts for visitors or for ceremonial uses, the makers used materials that they knew would retain their integrity over time .
Source of Bioactive Compounds
The Indian subcontinent, with the history of one of the oldest civilization, harbors many traditional health care systems . Their development was supported by the diverse biodiversity in flora and fauna due to variations in geographical landscaping . Therefore the potential plants need to be explored for new drug development .
Mechanism of Action
Target of Action
Morindin, an anthraquinone glycoside, primarily targets the Histone Deacetylases (HDACs), particularly the HDAC3 isoform . HDACs are enzymes that play a crucial role in the regulation of gene expression and are implicated in various diseases, including cancer .
Mode of Action
Morindin interacts with its target, HDAC3, by forming hydrogen bonds with specific amino acids, namely ASP57 and ARG301 . This interaction potentially inhibits the activity of HDAC3, thereby influencing the regulation of gene expression .
Biochemical Pathways
This could potentially affect a variety of cellular processes, including cell cycle regulation, apoptosis, and other vital cellular processes .
Pharmacokinetics
citrifolia (noni) . Chemical or enzymatic hydrolysis of Morindin yields its bright red aglycone, morindone .
Result of Action
The molecular and cellular effects of Morindin’s action are largely attributed to its interaction with HDAC3. By potentially inhibiting HDAC3, Morindin may influence gene expression and subsequently affect various cellular processes . Furthermore, Morindin has been associated with anti-inflammatory, antioxidant, and apoptosis-inducing effects, which contribute to its anticancerous activity .
properties
IUPAC Name |
1,5-dihydroxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O14/c1-8-2-3-9-14(16(8)28)17(29)10-4-5-12(20(32)15(10)18(9)30)39-26-24(36)22(34)21(33)13(40-26)7-38-25-23(35)19(31)11(27)6-37-25/h2-5,11,13,19,21-28,31-36H,6-7H2,1H3/t11-,13-,19+,21-,22+,23-,24-,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLAQGRQOILFBG-UHCLWRNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209193 | |
Record name | Morindin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morindin | |
CAS RN |
60450-21-7 | |
Record name | Morindin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060450217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morindin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MORINDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D56N4L816F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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